molecular formula C8H10BrNO B116754 4-Bromo-5-methoxy-2-methylaniline CAS No. 152626-77-2

4-Bromo-5-methoxy-2-methylaniline

Cat. No. B116754
CAS RN: 152626-77-2
M. Wt: 216.07 g/mol
InChI Key: HCWSMYJWPZRXOD-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-2-methylaniline is a chemical compound with the molecular formula C8H10BrNO . It is used in various chemical reactions and has a molecular weight of 216.08 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Bromo-5-methoxy-2-methylaniline consists of a benzene ring substituted with a bromo group, a methoxy group, and a methylamino group . The InChI key for this compound is HCWSMYJWPZRXOD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Bromo-5-methoxy-2-methylaniline has a molecular weight of 216.07 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 and a complexity of 131 .

Scientific Research Applications

Photodynamic Therapy

  • Application : Used in synthesizing zinc phthalocyanine, which shows potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Organic Synthesis

  • Application : Synthesized analogs, including 4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, have been explored for their non-linear optical properties, reactivity, and structural features in the field of organic synthesis (Rizwan et al., 2021).

Microbial Metabolism

  • Application : Studied for its metabolism in rat liver microsomes, leading to various metabolites including benzyl alcohols, benzaldehydes, and halogenated N-(4'-aminobenzyl)-4-methylanilines, contributing to an understanding of its biological processing (Boeren et al., 1992).

Schiff Base Synthesis

  • Application : Utilized in synthesizing Schiff bases, which have been tested for antimicrobial activity, showing its potential in bioactive compound development (Upadhyay, Zala, & Bhatt, 2020).

Corrosion Inhibition

  • Application : Used in synthesizing compounds like N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, which have been tested as corrosion inhibitors for metals, indicating its potential in material science applications (Assad et al., 2015).

Medicinal Chemistry

  • Application : In medicinal chemistry, it's used in synthesizing various bromophenol derivatives with potential biological activities, although specific derivatives may exhibit inactivity against certain cancer cell lines and microorganisms (Zhao et al., 2004).

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of various organic compounds, suggesting that its targets could be diverse depending on the specific reactions it’s involved in .

Mode of Action

It’s known that brominated anilines like this compound can participate in various organic reactions, such as palladium-catalyzed amination . In these reactions, the bromine atom can be replaced by other groups, leading to the formation of new compounds .

Biochemical Pathways

Brominated anilines are often used as intermediates in the synthesis of more complex organic compounds . Therefore, the compound could potentially affect a wide range of biochemical pathways depending on the final products of these reactions.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Bromo-5-methoxy-2-methylaniline are not well-documented. As a small organic molecule, it’s likely to be absorbed and distributed throughout the body. The specifics of its metabolism and excretion would depend on various factors, including the presence of specific enzymes and transporters .

Result of Action

It’s known that brominated anilines can be toxic and may cause irritation to the skin, eyes, and respiratory system .

Action Environment

The action, efficacy, and stability of 4-Bromo-5-methoxy-2-methylaniline can be influenced by various environmental factors. For instance, the presence of other reactive species can affect its reactivity. Additionally, factors such as temperature, pH, and solvent can also influence its stability and reactivity .

properties

IUPAC Name

4-bromo-5-methoxy-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWSMYJWPZRXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570922
Record name 4-Bromo-5-methoxy-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methoxy-2-methylaniline

CAS RN

152626-77-2
Record name 4-Bromo-5-methoxy-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(4-bromo-5-methoxy-2-methylphenyl)acetamide was dissolved in methanol (15 mL) and concentrated HCl (30 mL). The mixture was refluxed at 95° C. overnight. After cooling to room temperature, the mixture was poured into ice water, and basified to pH=12 with conc. NaOH aqueous solution. The mixture was then extracted with ethyl acetate (3×50 mL). The combined organic layer was dried over Na2SO4 and concentrated. The crude product was purified by silica chromatography (15% ethyl acetate in hexanes) to give 4-bromo-5-methoxy-2-methylaniline as a beige solid; 1H NMR (400 mHz, CDCl3) 7.20 (s, 1H), 6.37 (s, 1H), 4.6 (br, 2H), 3.82 (s, 3H), 2.12 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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